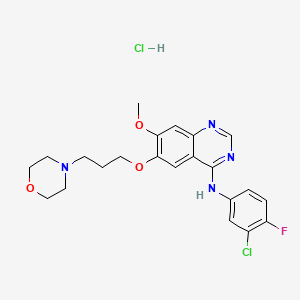

Hidrocloruro de Gefitinib

Descripción general

Descripción

El hidrocloruro de gefitinib es un inhibidor de la tirosina quinasa de molécula pequeña utilizado principalmente en el tratamiento del cáncer de pulmón de células no pequeñas (NSCLC). Se dirige selectivamente al receptor del factor de crecimiento epidérmico (EGFR) tirosina quinasa, que a menudo se sobreexpresa en ciertas células de carcinoma humano, como las células de cáncer de pulmón y de mama . Comercializado bajo el nombre comercial Iressa, el this compound ha mostrado una eficacia significativa en pacientes con mutaciones genéticas específicas .

Aplicaciones Científicas De Investigación

El hidrocloruro de gefitinib tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo en el estudio de inhibidores de la tirosina quinasa.

Biología: Investigado por sus efectos en las vías de señalización celular y la proliferación de células cancerosas.

Medicina: Se utiliza principalmente en el tratamiento del NSCLC con mutaciones específicas del EGFR.

Industria: Empleado en el desarrollo de terapias contra el cáncer dirigidas y sistemas de administración de fármacos.

Mecanismo De Acción

El hidrocloruro de gefitinib inhibe la tirosina quinasa EGFR al unirse a su sitio de unión de trifosfato de adenosina (ATP). Esta inhibición evita la fosforilación de los residuos de tirosina en el EGFR, bloqueando así las vías de señalización descendentes que promueven la proliferación y supervivencia celular . El compuesto es particularmente efectivo en células cancerosas con EGFR sobreexpresado o mutado .

Análisis Bioquímico

Biochemical Properties

Gefitinib hydrochloride selectively targets the mutant proteins in malignant cells . It inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the EGFR . Therefore, it is only effective in cancers with mutated and overactive EGFR .

Cellular Effects

Gefitinib hydrochloride has been found to induce apoptosis following activation of the caspase 8 cascade . It also perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways .

Molecular Mechanism

Gefitinib hydrochloride is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits EGFR tyrosine kinase, thereby inhibiting the downstream signaling cascades and resulting in inhibited malignant cell proliferation .

Temporal Effects in Laboratory Settings

In a study involving gefitinib-sensitive NSCLC cell line HCC827, gefitinib treatment caused the cells to undergo apoptosis following activation of the caspase 8 cascade . The expression of p27, a cyclin-dependent kinase (CDK) inhibitor, was found to increase during this process .

Dosage Effects in Animal Models

In animal models, weekly dosing with Gefitinib had similar or better efficacy than the daily dosing regimen in pre-clinical models of NSCLC . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients .

Metabolic Pathways

Gefitinib hydrochloride undergoes extensive hepatic metabolism by CYP3A4 . The O-demethylation, oxidative defluorination, and oxidation of gefitinib were among the metabolic pathways identified .

Transport and Distribution

The transporters involved in the pharmacokinetics of gefitinib hydrochloride consist of the ATP-binding cassette and the solute carrier superfamily . Understanding the pharmacokinetics property of gefitinib may provide valuable and new information for dealing with drug resistance and making personalized therapy regarding their interindividual variability .

Subcellular Localization

Gefitinib hydrochloride treatment caused the NSCLC cells to undergo apoptosis following activation of the caspase 8 cascade . During this process, the expression of p27, a cyclin-dependent kinase (CDK) inhibitor, was found to increase, and this increase was accompanied by translocation of p27 from the nucleus to the cytoplasm .

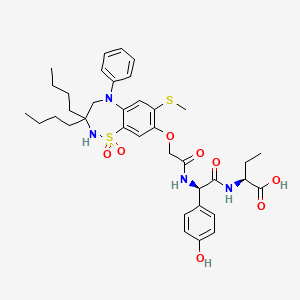

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Se han descrito varias rutas sintéticas para el hidrocloruro de gefitinib en la literatura. Un método notable implica una síntesis de cuatro pasos a partir de 2,4-dicloro-6,7-dimetoxi-quinazolina . Los pasos incluyen:

Monodesmetilacion: del núcleo dimetoxiquinazolina utilizando el líquido iónico trimetilamonio heptaclorodialuminato.

Sustitución aromática nucleofílica: con 3-cloro-4-fluoroanilina.

Desacetilacion: para eliminar los grupos protectores.

O-alquilacion: para introducir el grupo morfolinopropoxi.

Métodos de producción industrial: Los métodos de producción industrial para el this compound a menudo involucran rutas sintéticas similares, pero se optimizan para la producción a gran escala. Estos métodos suelen evitar reactivos peligrosos y emplean condiciones de reacción más suaves para garantizar la seguridad y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de gefitinib se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar el núcleo de quinazolina.

Reducción: Utilizado en la síntesis para reducir los grupos nitro a aminas.

Sustitución: La sustitución aromática nucleofílica es un paso clave en su síntesis.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditionato de sodio o hidrogenación catalítica.

Sustitución: 3-cloro-4-fluoroanilina en presencia de una base.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen intermediarios como 6,7-dimetoxiquinazolina y el producto final, this compound .

Comparación Con Compuestos Similares

El hidrocloruro de gefitinib a menudo se compara con otros inhibidores de la tirosina quinasa EGFR, como erlotinib y afatinib . Si bien todos estos compuestos se dirigen al EGFR, el this compound es único en su afinidad de unión específica y selectividad para ciertas mutaciones del EGFR. Los estudios han demostrado que el this compound tiene una eficacia similar a la del erlotinib, pero con un mejor perfil de seguridad, lo que lo hace más adecuado para ciertas poblaciones de pacientes .

Compuestos Similares:

Erlotinib: Otro inhibidor de la tirosina quinasa EGFR de primera generación.

Afatinib: Un inhibidor de segunda generación con unión irreversible al EGFR.

Osimertinib: Un inhibidor de tercera generación eficaz contra las mutaciones de resistencia T790M.

Las propiedades únicas del this compound y su mecanismo de acción dirigido lo convierten en un compuesto valioso en el tratamiento de tipos específicos de cáncer, particularmente el NSCLC con mutaciones del EGFR.

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXWLATMJDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597850 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184475-56-7, 184475-55-6 | |

| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefitinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

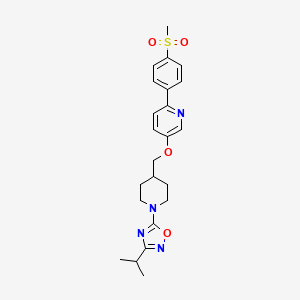

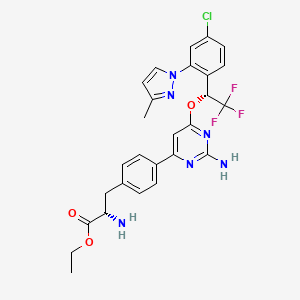

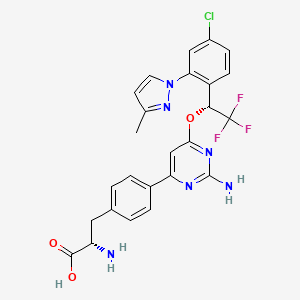

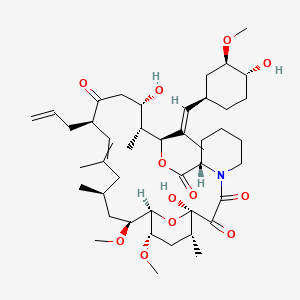

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.